5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is characterized by its spirocyclic structure, which includes a spiro[3.3]heptane core and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as spiro[3.3]heptane derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Boc Protection: tert-Butoxycarbonyl chloride (Boc-Cl), triethylamine (TEA)
Carboxylation: Carbon dioxide (CO2), suitable catalyst
Reduction: Lithium aluminum hydride (LiAlH4)
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Major Products
Free Amine: Obtained by deprotecting the Boc group
Alcohol: Formed by reducing the carboxylic acid group
Peptides: Synthesized through coupling reactions
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-purity chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
- 5-((tert-Butoxycarbonyl)amino)spiro[2.3]hexane-5-carboxylic acid
Uniqueness
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-5-13(9)6-8(7-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
HKRFMVUHHVYGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.